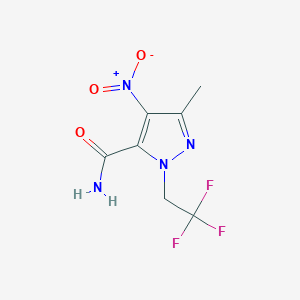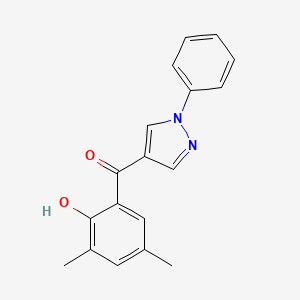
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phenylpyrazole and is known for its unique chemical structure, which includes a hydroxy group, dimethylphenyl group, and a phenylpyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone typically involves a multi-step reaction process. One common method includes the following steps:
Step 1: The reaction of 2-hydroxy-3,5-dimethylbenzaldehyde with phenylhydrazine in the presence of anhydrous potassium carbonate (K2CO3) and acetone as the solvent. This reaction is carried out under heating conditions for about 8 hours, yielding an intermediate product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenylpyrazole moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is key to its biological activity .
相似化合物的比较
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl groups) distinguishes these compounds from each other.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique combination of functional groups in (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone may result in distinct biological activities compared to its analogs .
属性
CAS 编号 |
93065-68-0 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
(2-hydroxy-3,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-13(2)17(21)16(9-12)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
InChI 键 |
GPQQYGCUNSQTTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


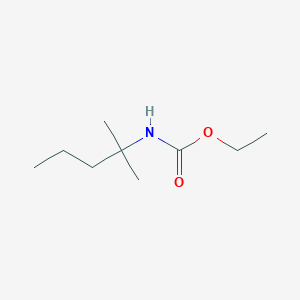
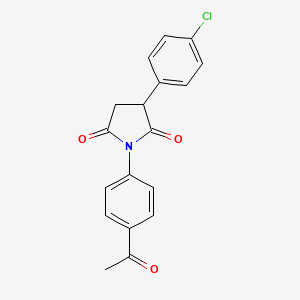
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
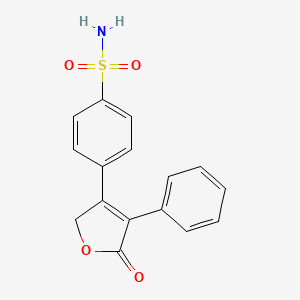
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
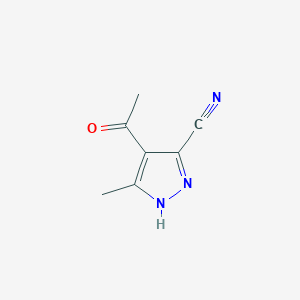
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
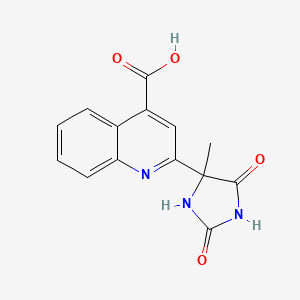
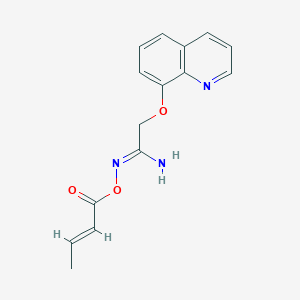
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
